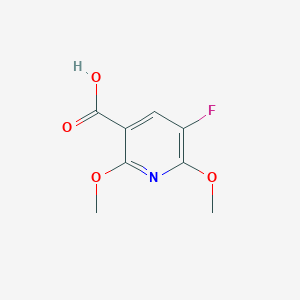

5-Fluoro-2,6-dimethoxynicotinic acid

説明

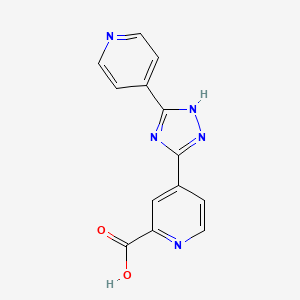

5-Fluoro-2,6-dimethoxynicotinic acid is a chemical compound with the CAS Number: 2167849-35-4 . It has a molecular weight of 201.15 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H8FNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Structural and Vibrational Studies : A study by Karabacak, Kose, & Kurt (2010) focused on the structures and vibrations of 5-fluoro-salicylic acid, which shares a similar fluorine substitution as 5-Fluoro-2,6-dimethoxynicotinic acid. This research utilized Fourier transform infrared and Raman spectra to analyze molecular structures and vibrations.

Synthesis and Biochemical Effects : A study by Ducep, Navé, & Zimmermann (1994) described the synthesis of fluorinated derivatives of eicosatrienoic and arachidonic acids. This research highlights the role of fluorine substitution in biochemical processes, which is relevant to understanding the effects of this compound.

Application in Fluorographic Detection : Research by Skinner & Griswold (1983) explored a fluorographic procedure using acetic acid for detecting radioactivity in polyacrylamide gels. This technique can be pertinent to studying compounds like this compound in biological samples.

Biological Properties in Adrenergic Systems : A study by Kirk et al. (1979) on ring-fluorinated norepinephrines, which included the synthesis of 5-fluoro- and 6-fluorodimethoxybenzaldehydes, provided insights into the impact of fluorine substitution on biological properties, particularly in adrenergic systems.

Magnetic Resonance Probes for Cell Detection : Research by Bruemmer et al. (2014) developed reaction-based probes, including 5-fluoroisatin, for detecting peroxynitrite in living cells using magnetic resonance spectroscopy. This study underscores the potential of fluorinated compounds in live-cell detection.

Clinical Use in Cancer Chemotherapy : Heidelberger & Ansfield (1963) reviewed the clinical applications of fluorinated pyrimidines in cancer chemotherapy, emphasizing their distribution and metabolic fate. This research highlights the therapeutic potential of fluorinated compounds in oncology.

Inhibitors of Hydrolytic Enzymes : A study by Gelb, Svaren, & Abeles (1985) on fluoro ketone inhibitors of hydrolytic enzymes showcased the use of fluoro ketones as potent enzyme inhibitors. This suggests the relevance of fluorine-containing compounds in enzyme inhibition.

Electrochemical Charge Storage Materials : Research by Wang et al. (2019) developed high-performance poly(5-fluoroindole) as an electrochemical charge storage material. This illustrates the potential of fluorinated polymers in technological applications.

Anticancer Agent : The study by Hamoir et al. (1989) on the synthesis of the cyclic dimer of 5-fluoro-2′-deoxyuridylic acid highlighted its potential as a potent anticancer agent.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary statements include P271;P261;P280, suggesting measures to minimize exposure and risks .

特性

IUPAC Name |

5-fluoro-2,6-dimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRNHDLQKPNBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)

![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)

![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)

![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)

![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)